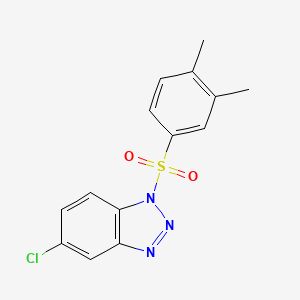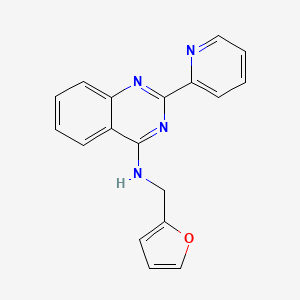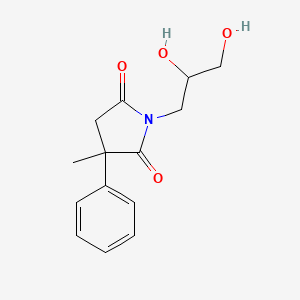
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione, also known as DHPMPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been suggested that it may act as a modulator of neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been suggested that 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione may act as an antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects:
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant and analgesic properties, making it a promising compound for the treatment of epilepsy and chronic pain. 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has been shown to have neuroprotective effects, protecting neurons from damage and degeneration.
Advantages and Limitations for Lab Experiments
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. Additionally, it exhibits various biochemical and physiological effects, making it a versatile compound for research. However, there are also limitations to using 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione in lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments to specifically target its effects. Additionally, the compound has not been extensively studied in vivo, making it difficult to determine its potential side effects.
Future Directions
There are several future directions for research on 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted treatments for various diseases. Additionally, further studies could be conducted to determine the potential side effects of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione, which would be important for its development as a therapeutic agent. Finally, future research could focus on the development of analogs of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione with improved properties, such as increased potency or selectivity.
Synthesis Methods
The synthesis of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione involves the reaction of 2,5-diketopiperazine with 3-phenyl-1-propanol in the presence of sodium borohydride. The reaction proceeds through a reduction process, resulting in the formation of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione. This synthesis method has been extensively studied and optimized, resulting in high yields of 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione with good purity.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology, neuroscience, and biochemistry. 1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties.
properties
IUPAC Name |
1-(2,3-dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(10-5-3-2-4-6-10)7-12(18)15(13(14)19)8-11(17)9-16/h2-6,11,16-17H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAJTRANJRJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC(CO)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroxypropyl)-3-methyl-3-phenylpyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethoxy-4-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579163.png)
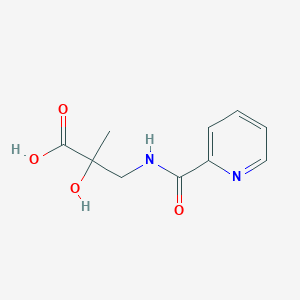
![N-[(1-cyclohexyltriazol-4-yl)methyl]ethanamine](/img/structure/B7579173.png)
![3-[(2-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579200.png)
![2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7579201.png)

![N-[(5-bromothiophen-3-yl)methyl]-5-(methoxymethyl)-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7579211.png)
![3-[(3-Ethylthiophene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579212.png)
![3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579217.png)
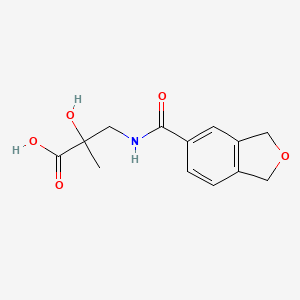
![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)
